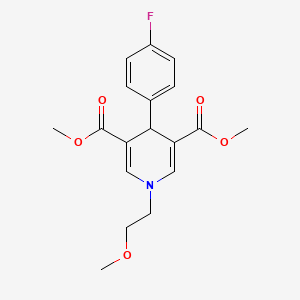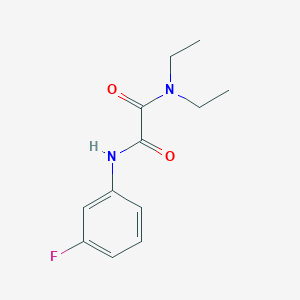![molecular formula C20H20N2O4 B4793422 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline](/img/structure/B4793422.png)
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline
Overview
Description
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of 2-nitrophenol, which is then reacted with 4-bromobutyl ether to form 4-(2-nitrophenoxy)butyl bromide. This intermediate is then subjected to a nucleophilic substitution reaction with 2-methylquinoline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The quinoline ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-methyl-8-[4-(2-aminophenoxy)butoxy]quinoline .
Scientific Research Applications
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-methylquinoline: Lacks the nitrophenoxybutoxy group.
4-(2-nitrophenoxy)butyl bromide: An intermediate in the synthesis of the target compound.
Uniqueness
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a quinoline core with a nitrophenoxybutoxy side chain makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-15-11-12-16-7-6-10-19(20(16)21-15)26-14-5-4-13-25-18-9-3-2-8-17(18)22(23)24/h2-3,6-12H,4-5,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXFMBHBVDVZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC=CC=C3[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{5-[(2-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4793351.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4793358.png)
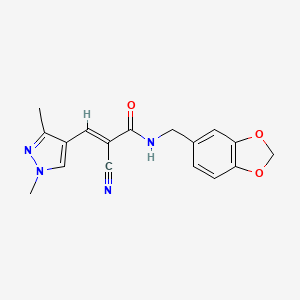
![N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]oxolane-2-carboxamide](/img/structure/B4793384.png)
![2-[(2-chlorobenzylidene)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4793388.png)
![2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4793391.png)
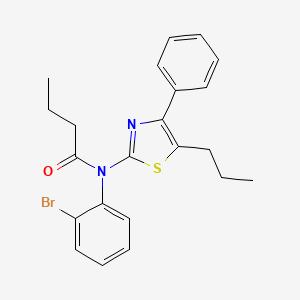
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4793400.png)
![1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE](/img/structure/B4793403.png)
![N-(5-chloro-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4793414.png)
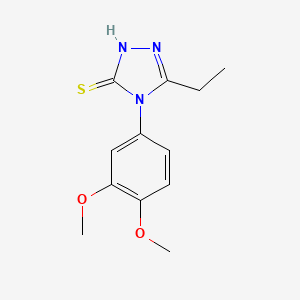
![3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B4793451.png)
